2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide
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Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging , making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was identified as a potent NAMPT activator through the optimization of novel urea-containing derivatives .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the rate of NAD+ production, which is crucial for various biological processes including metabolism and aging . The increase in NAD+ levels can have downstream effects on these processes, potentially offering therapeutic benefits for a range of diseases.
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by its lipophilicity and its interaction with cytochrome P450 enzymes .
Result of Action
The activation of NAMPT by this compound leads to an increase in NAD+ production . This can have various molecular and cellular effects, given the pivotal role of NAD+ in many biological processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide typically involves the reaction of a substituted aniline with triethylamine in dichloromethane under an ice-water bath, followed by the addition of chloroacetyl chloride . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds like 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Uniqueness: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole and imidazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)5-4-6(5)8(9)12/h2-3,5-6H,4H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYSJRZMTYUVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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